t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine

Neutrophil biology Inflammation GPCR pharmacology

Procure Boc-MLF (CAS 67247-12-5, Boc-Met-Leu-Phe-OH) to selectively block FPR1-driven superoxide production (EC50 0.63 μM) at ≤10 μM without confounding FPRL1 activity. This orthosteric antagonist achieves near-total blockade of primary granule exocytosis, outperforming allosteric alternatives in functional assays. Use at ≥25 μM to simultaneously silence FPR1/FPRL1 signaling. Validated for neutrophil-mediated inflammation studies—demand ≥98% purity and batch-specific IC50 data to ensure experimental reproducibility.

Molecular Formula C25H39N3O6S
Molecular Weight 509.7 g/mol
CAS No. 67247-12-5
Cat. No. B013294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyloxycarbonyl-methionyl-leucyl-phenylalanine
CAS67247-12-5
SynonymsBOC-Met-Leu-Phe
Boc1 peptide
N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine
t-boc-MLP
t-butyloxycarbonyl-1-methionyl-1-leucyl-1-phenylatanine
t-butyloxycarbonyl-methionyl-leucyl-phenylalanine
Molecular FormulaC25H39N3O6S
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C
InChIInChI=1S/C25H39N3O6S/c1-7-16(2)20(22(30)26-19(23(31)32)15-17-11-9-8-10-12-17)28-21(29)18(13-14-35-6)27-24(33)34-25(3,4)5/h8-12,16,18-20H,7,13-15H2,1-6H3,(H,26,30)(H,27,33)(H,28,29)(H,31,32)/t16?,18-,19-,20+/m0/s1
InChIKeyXOBRUPBUBNAFDI-BRLUZMBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF, CAS 67247-12-5): A Competitive Formyl Peptide Receptor Antagonist for Inflammation Research Procurement


t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), also designated Boc-Met-Leu-Phe-OH, is a synthetic, N-terminally modified tripeptide derived from the prototypical chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) [1]. This compound functions as a competitive antagonist at the formyl peptide receptor (FPR), a Gi-protein-coupled receptor primarily expressed on neutrophils and other phagocytic leukocytes [2]. By replacing the N-formyl group with a bulky t-butyloxycarbonyl (Boc) moiety, Boc-MLF retains high-affinity receptor binding but lacks the intrinsic efficacy required for receptor activation, thereby enabling it to block fMLF-induced cellular responses [3].

t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF, CAS 67247-12-5): Why FPR Antagonist Substitution Without Quantitative Functional Validation Risks Experimental Failure


Substituting Boc-MLF with other formyl peptide receptor (FPR) antagonists without rigorous quantitative justification introduces significant risk of confounding experimental outcomes. The FPR family (FPR1, FPR2/ALX, FPR3) exhibits complex ligand pharmacology, and the receptor selectivity profile of each antagonist is critically concentration-dependent. While Boc-MLF, Boc-FLFLF, and Cyclosporin H are all classified as FPR antagonists, they display divergent potency, selectivity windows, and functional antagonism profiles across distinct FPR-mediated responses such as superoxide production, granule exocytosis, and chemotaxis [1]. Furthermore, the competitive mechanism of Boc-MLF at the orthosteric binding site differs from the allosteric modulation or signaling bias exhibited by other antagonists, leading to non-equivalent blockade of downstream pathways [2].

t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF, CAS 67247-12-5): Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Boc-MLF vs. fMLF: Functional Switch from Potent Agonist to Pure Antagonist with Complete Loss of Agonist Activity

The replacement of the N-formyl group in fMLF with a t-butyloxycarbonyl (Boc) group completely abolishes agonist activity while preserving high-affinity receptor binding. The target compound, Boc-MLF, exhibits no detectable agonist activity in human neutrophils, whereas the parent agonist fMLF induces robust superoxide production with an EC50 of approximately 5 μM in mouse neutrophils and elicits chemotaxis with an EC50 in the low nanomolar range [1]. This functional switch from a potent agonist to a pure antagonist is the foundational differentiation for Boc-MLF, enabling its use as a tool to competitively block fMLF-mediated responses without introducing confounding agonism [2].

Neutrophil biology Inflammation GPCR pharmacology

Boc-MLF vs. fMLF: Quantified Antagonism of Superoxide Production with EC50 of 0.63 μM

Boc-MLF acts as a competitive antagonist of fMLF-induced superoxide production in human neutrophils with an EC50 value of 0.63 μM [1]. This value represents the concentration required to reduce the fMLF-stimulated superoxide generation by 50% in isolated human neutrophils. In contrast, the parent agonist fMLF itself does not inhibit superoxide production but rather stimulates it with an EC50 of approximately 5 μM [2]. This quantitative shift from agonist (fMLF) to antagonist (Boc-MLF) demonstrates the compound's functional utility as a tool for blocking FPR1-mediated oxidative burst.

Neutrophil activation Oxidative burst FPR1 antagonism

Boc-MLF vs. Cyclosporin H: Comparable FPR1 Antagonist Potency but Distinct Selectivity Windows and Molecular Scaffolds

Both Boc-MLF and Cyclosporin H are potent FPR antagonists, but they differ fundamentally in chemical class and receptor selectivity profile. Boc-MLF is a peptide-based antagonist derived from the fMLF scaffold, whereas Cyclosporin H is a cyclic undecapeptide. In human neutrophils, Boc-MLF inhibits fMLF-induced superoxide production with an EC50 of 0.63 μM, while Cyclosporin H inhibits FMLP binding to HL-60 membranes with an IC50 of 0.7 μM [1]. Critically, Cyclosporin H maintains FPR selectivity at concentrations up to 10 μM, whereas Boc-MLF begins to exhibit partial antagonism of FPRL1 (FPR2) at higher concentrations [2]. This distinction is crucial for experiments requiring exclusive FPR1 blockade versus those where dual FPR1/FPR2 antagonism is acceptable or desired.

FPR pharmacology Receptor selectivity Inflammation

Boc-MLF vs. Boc-FLFLF: Tripeptide vs. Pentapeptide Antagonist with Distinct Binding Mode and Granule Exocytosis Blockade Profile

Boc-MLF and Boc-FLFLF are both Boc-protected peptide antagonists of FPR1, but they differ in length, binding mode, and functional antagonism profile. Boc-MLF is a tripeptide that binds competitively to the orthosteric fMLF binding site, whereas Boc-FLFLF is a pentapeptide that may engage additional receptor contacts [1]. In functional assays, Boc-MLF almost completely blocks fMLF-stimulated primary granule exocytosis in human neutrophils, demonstrating near-complete inhibition of degranulation [2]. While quantitative head-to-head data for Boc-FLFLF in the same exocytosis assay are not available in the primary literature, Boc-FLFLF is reported to abolish FMLP-induced release of peptide leukotrienes, suggesting a distinct or overlapping functional profile [3].

FPR1 antagonism Granule exocytosis Neutrophil degranulation

Boc-MLF vs. WRW4: Differential FPR1 vs. FPR2 Selectivity Dictates Application-Specific Antagonist Choice

Boc-MLF and WRW4 exhibit fundamentally different FPR subtype selectivity profiles. Boc-MLF preferentially inhibits FPR1-mediated signaling at low concentrations (≤10 μM), while higher concentrations (e.g., 25 μM) also block FPRL1 (FPR2) agonist-induced calcium responses, such as those elicited by serum amyloid A (SAA) [1]. In contrast, WRW4 is a selective antagonist of FPR2 signaling, inhibiting WKYMVm binding to FPR2 with an IC50 of 0.23 μM and showing minimal FPR1 antagonism at comparable concentrations [2]. This orthogonal selectivity makes Boc-MLF the appropriate choice for experiments requiring FPR1 blockade with minimal FPR2 interference at low doses, while WRW4 is essential for FPR2-specific studies.

FPR1/FPR2 selectivity Calcium signaling Inflammation

Boc-MLF vs. fMLF-OMe and Other C-Terminally Modified Analogs: Retention of Antagonist Activity with Altered Pharmacokinetic Properties

Modification at the C-terminus of fMLF-based peptides significantly impacts both functional activity and metabolic stability. Boc-MLF possesses a free C-terminal carboxylic acid, whereas analogs such as fMLF-OMe contain a methyl ester. Studies demonstrate that while N-Boc tetrapeptides maintain efficient chemotactic antagonist activity, C-terminal modifications (e.g., methyl ester) can alter solubility, stability toward carboxypeptidases, and retention time in biological matrices [1]. Specifically, the free acid form (Boc-MLF) exhibits different solubility characteristics compared to methyl ester analogs, with Boc-MLF being soluble to 2 mg/mL in DMSO and partly miscible in water, whereas methyl esters often show enhanced organic solubility but reduced aqueous solubility .

Peptide stability Pharmacokinetics Ex vivo assays

t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF, CAS 67247-12-5): Validated Application Scenarios Based on Quantitative Differentiation Evidence


FPR1-Specific Neutrophil Oxidative Burst Inhibition at Low Micromolar Concentrations

Boc-MLF is optimally employed to selectively block FPR1-mediated superoxide production in human neutrophils at concentrations ≤10 μM. The EC50 of 0.63 μM for inhibiting fMLF-induced superoxide production [1] enables researchers to achieve >90% inhibition of FPR1-driven oxidative burst while minimizing off-target FPRL1 antagonism, which becomes significant only at concentrations >10 μM [2]. This application is particularly suited for studies investigating the specific contribution of FPR1 to neutrophil-mediated tissue damage in inflammatory disease models, where superoxide production is a key pathological mediator.

Complete Blockade of FPR1-Mediated Primary Granule Exocytosis in Neutrophil Degranulation Studies

For experiments requiring near-complete inhibition of neutrophil primary granule exocytosis, Boc-MLF is the antagonist of choice. The compound almost completely blocks fMLF-stimulated primary granule exocytosis [1], making it an essential tool for dissecting the role of FPR1 in the release of antimicrobial proteins (e.g., myeloperoxidase, elastase) and their contribution to host defense and inflammatory pathology. This application is directly supported by the quantitative evidence of near-total blockade of degranulation.

Competitive Antagonism in Structure-Activity Relationship (SAR) Studies of fMLF Analogs

Boc-MLF serves as a critical reference antagonist in SAR studies aimed at developing novel FPR1 modulators. Its well-defined competitive binding to the orthosteric fMLF binding site [1] and its EC50 of 0.63 μM in functional assays [2] provide a benchmark against which new analogs can be compared. Furthermore, its tripeptide scaffold offers a synthetically tractable starting point for further chemical modifications, enabling the exploration of substitutions that may enhance potency, selectivity, or pharmacokinetic properties.

Dual FPR1/FPRL1 Blockade at Higher Concentrations for Broad-Spectrum Formyl Peptide Receptor Inhibition

When experimental designs require simultaneous inhibition of both FPR1 and FPRL1 signaling, Boc-MLF can be used at concentrations ≥25 μM. At this concentration range, Boc-MLF blocks FPRL1-agonist SAA-induced calcium responses in addition to its potent FPR1 antagonism [1]. This application is valuable for studies investigating the combined contributions of multiple FPR family members to complex inflammatory processes, such as neutrophil recruitment and activation in response to diverse chemoattractant signals.

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